Bienvenue dans la boutique en ligne BenchChem!

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Plasma protein binding alpha1-acid glycoprotein Chiral discrimination

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (CAS 344443-16-9, molecular formula C₁₁H₁₄Cl₂N₂O₂, molecular weight 277.15 g/mol) is a racemic synthetic organic compound categorized as a dichlorobenzene-derived amide. It is recognized as the major circulating metabolite (LADP) of the α₂-adrenergic agonist lofexidine, formed via CYP2D6-mediated hydroxylation and ring-opening of the parent imidazoline.

Molecular Formula C11H14Cl2N2O2
Molecular Weight 277.14 g/mol
CAS No. 344443-16-9
Cat. No. B134144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
CAS344443-16-9
Molecular FormulaC11H14Cl2N2O2
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESCC(C(=O)NCCN)OC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C11H14Cl2N2O2/c1-7(11(16)15-6-5-14)17-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6,14H2,1H3,(H,15,16)
InChIKeyIYGPXILYSHJRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (CAS 344443-16-9): Procurement-Relevant Identity, Supplier Landscape, and Research Classification


N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (CAS 344443-16-9, molecular formula C₁₁H₁₄Cl₂N₂O₂, molecular weight 277.15 g/mol) is a racemic synthetic organic compound categorized as a dichlorobenzene-derived amide. It is recognized as the major circulating metabolite (LADP) of the α₂-adrenergic agonist lofexidine, formed via CYP2D6-mediated hydroxylation and ring-opening of the parent imidazoline [1]. The compound is supplied as a dark-red oil soluble in chloroform, dichloromethane, and ethyl acetate, with a minimum purity specification of 95% . It is stocked by Toronto Research Chemicals (catalog A608935), AKSci, SynZeal, Pharmaffiliates, and other specialist chemical suppliers as a pharmaceutical impurity reference standard and metabolite for biomedical research applications, including drug-protein binding studies and ANDA-supporting quality control [2].

Why Generic Substitution of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (CAS 344443-16-9) Is Scientifically Unjustified Without Quantitative Head-to-Head Evidence


Compounds within the 2,6-dichlorophenoxypropanamide class—including the parent drug lofexidine, its downstream deamidated metabolite 2-(2,6-dichlorophenoxy)propanamide (CAS 344411-67-2), and the terminal metabolite 2,6-dichlorophenol—exhibit fundamentally different plasma protein binding stereoselectivity, pharmacological activity, and metabolic stability that preclude interchangeability for analytical or pharmacological studies [1]. Specifically, AGP (alpha₁-acid glycoprotein) demonstrates stereoselective binding for LADP and lofexidine but not for dexmedetomidine, while HSA shows no stereoselectivity for any tested 2-imidazoline [1]. Moreover, LADP is pharmacologically inactive at α₂-adrenergic receptors, in stark contrast to lofexidine (Ki = 7.2 nM at α₂A) [2], and approximately 30% of an oral lofexidine dose is converted to inactive metabolites during first-pass gut absorption [3]. These quantitative biochemical differences mean that substituting LADP with a structural analog without verifying equivalence in the specific assay context risks invalidating pharmacokinetic, protein-binding, or impurity-profiling results.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (CAS 344443-16-9) Versus Closest Analogs and Comparators


AGP Binding Stereoselectivity: LADP vs. Dexmedetomidine (Direct Head-to-Head, Woolfork 2021)

In a direct head-to-head comparison using high-performance affinity microcolumns (25 mm × 2.1 mm i.d.) containing immobilized human serum albumin (HSA) or alpha₁-acid glycoprotein (AGP), the lofexidine metabolite LADP (N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide) demonstrated AGP stereoselectivity that dexmedetomidine did not exhibit. AGP discriminated between the enantiomers of lofexidine and LADP (both racemic) but showed no stereoselectivity for dexmedetomidine [1]. The global affinity constants for the 2-imidazoline class ranged from 3.80 × 10² to 1.85 × 10⁴ M⁻¹ for AGP and 1.62 × 10² to 1.07 × 10⁴ M⁻¹ for HSA at pH 7.4 and 37 °C [1].

Plasma protein binding alpha1-acid glycoprotein Chiral discrimination Drug-protein interaction

Pharmacological Activity: Inactive Metabolite LADP vs. Potent Parent Lofexidine (Cross-Study, FDA Labels and Binding Assays)

Lofexidine (parent drug) binds with high affinity to α₂A-adrenergic receptors (Ki = 7.2 nM) and α₂C-adrenergic receptors (Ki = 12 nM), with functional agonist EC₅₀ values of 4.9 nM and 0.9 nM, respectively [1]. In contrast, LADP is the major circulating but pharmacologically inactive metabolite of lofexidine, formed via CYP2D6-mediated hydroxylation and ring-opening of the imidazoline core [2]. The FDA prescribing information confirms that approximately 30% of an administered lofexidine dose is converted to inactive metabolites during first-pass gut absorption, with LADP being the principal circulating metabolite [3]. This inactivity is corroborated by DrugBank annotation listing LADP and its downstream metabolites (2-(2,6-dichlorophenoxy)propionic acid and 2,6-dichlorophenol) as inactive [2].

alpha2-adrenergic receptor Metabolic inactivation Receptor binding affinity Pharmacodynamic differentiation

Physicochemical Differentiation: LADP vs. Lofexidine Molecular Descriptors (Cross-Study Computed Properties)

Metabolic conversion of lofexidine to LADP substantially alters key physicochemical descriptors relevant to chromatographic retention, membrane permeability, and protein-binding prediction. The predicted LogP increases from ~2.53 (lofexidine free base) to 3.38 (LADP), reflecting increased lipophilicity [1]. Topological polar surface area (TPSA) nearly doubles from 33.62 Ų (lofexidine) to 64.4 Ų (LADP), indicating greater hydrogen-bonding capacity [1][2]. Molecular weight increases from 259.13 to 277.15 g/mol due to the ring-opened aminoethylamide moiety. The predicted boiling point of LADP is 471.1 ± 45.0 °C at 760 mmHg .

Lipophilicity Polar surface area Drug-likeness Chromatographic behavior

Metabolic Pathway Origin: CYP2D6-Dependent Formation of LADP vs. Alternative Lofexidine Metabolites (Class-Level and FDA Label Inference)

LADP is formed exclusively as the major circulating metabolite of lofexidine via CYP2D6-mediated hydroxylation at the imidazoline ring, followed by ring opening [1][2]. CYP1A2 and CYP2C19 contribute as minor pathways [1]. Subsequently, LADP undergoes oxidative deamination to 2-(2,6-dichlorophenoxy)propionic acid and further degradation to 2,6-dichlorophenol, with the latter being the principal urinary metabolite excreted as O-glucuronic acid conjugates [3]. Approximately 30% of oral lofexidine is converted to inactive metabolites during first-pass metabolism associated with gut absorption [1], and lofexidine is 80–90% plasma-protein bound [4], highlighting LADP as the most abundant circulating metabolite.

CYP2D6 metabolism First-pass effect Metabolite identification Hepatic biotransformation

Regulatory Reference Standard Status: LADP as a Pharmacopeial-Traceable Impurity Standard for ANDA Submissions (Vendor-Sourced Evidence)

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (both free base and hydrochloride salt) is commercially supplied as a characterized lofexidine impurity reference standard by multiple vendors (SynZeal, Pharmaffiliates, Clearsynth, Simson Pharma, Daicel Pharma Standards) with documentation compliant with regulatory guidelines [1]. These vendors explicitly state the compound's utility for Abbreviated New Drug Application (ANDA) submissions, analytical method development, method validation (AMV), quality control (QC), and stability studies [1]. The hydrochloride salt form (CAS N/A, molecular formula C₁₁H₁₄Cl₂N₂O₂·HCl) carries traceability options to USP or EP pharmacopeial standards where feasible [1].

Reference standard Impurity profiling ANDA Method validation

Racemic Nature and Single Chiral Center Differentiation from Chiral-Pure Lofexidine Enantiomers (Database-Corroborated Structural Evidence)

LADP is unequivocally identified as a racemic mixture (optical activity: +/-) with one defined stereocenter (0/1 defined stereocenters; 0/0 E/Z centers), as documented in the NCATS Inxight Drugs database and corroborated by PubChem [1][2]. This contrasts with (R)-lofexidine (CAS 81447-78-1), the enantiomerically pure form of the parent drug, and the (R)-enantiomer of the downstream metabolite 2-(2,6-dichlorophenoxy)propanamide . The racemic nature of LADP has direct implications: AGP exhibits stereoselective binding toward LADP enantiomers, whereas HSA does not [3].

Stereochemistry Chiral resolution Enantiomer-specific effects Analytical chiral separation

Validated Application Scenarios for Procuring N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (CAS 344443-16-9) Based on Quantitative Differentiation Evidence


Drug-Protein Binding Mechanism Studies Using LADP as a Stereoselective AGP Probe

The Woolfork et al. (2021) affinity chromatography study demonstrated that AGP—but not HSA—stereoselectively binds LADP enantiomers, a property shared with lofexidine but absent in dexmedetomidine [1]. This makes LADP a valuable probe compound for investigating structure-binding relationships at AGP, which is the primary carrier of basic drugs in plasma. Researchers studying how chirality and imidazoline ring-opening affect AGP binding can use LADP as a direct comparator to intact 2-imidazolines, with quantitative global affinity constants available for the class (AGP range: 3.80×10²–1.85×10⁴ M⁻¹) [1].

Bioanalytical Method Development and Validation for Lofexidine Pharmacokinetic Studies (CYP2D6 Genotyping Trials)

LADP is the major circulating metabolite of lofexidine, formed by CYP2D6—a genetically polymorphic enzyme [1]. In clinical trials evaluating lofexidine exposure in CYP2D6 poor vs. extensive metabolizers (e.g., Study to Evaluate the Exposures of Lofexidine and Its Major Metabolites in Subjects Seeking Buprenorphine Dose Reduction), authentic LADP reference material is essential for LC-MS/MS calibration curves and method validation [2]. The ready availability of fully characterized LADP standards (≥95% purity, CoA provided) from multiple vendors supports robust bioanalytical quantification across study sites [3].

Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions for Generic Lofexidine Products

LADP is one of the critical specified impurities in lofexidine drug products, originating from the synthetic pathway (ethylenediamine coupling) and from metabolic degradation. Multiple reference standard suppliers explicitly position LADP for ANDA-supporting impurity profiling, method validation, and QC batch release testing [1]. The compound's well-documented structural identity (racemic, single chiral center), chromatographic behavior, and solubility profile (chloroform, DCM, ethyl acetate) facilitate the development of stability-indicating HPLC methods for forced degradation studies of lofexidine formulations [2].

Negative Control in α₂-Adrenergic Receptor Functional Assays

Unlike lofexidine (Ki = 7.2 nM at α₂A; EC₅₀ = 4.9 nM), LADP is pharmacologically inactive at α₂-adrenergic receptors [1][2]. This property makes LADP suitable as a negative control in receptor-binding displacement assays and functional cAMP or GTPγS assays designed to confirm that observed pharmacological effects are attributable to the intact imidazoline structure rather than its ring-opened metabolites [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.